molecular formula C18H15N5O3S3 B11972638 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11972638
M. Wt: 445.5 g/mol
InChI Key: AIIKSXACIQQFEU-VXLYETTFSA-N
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Description

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-(benzylthio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with appropriate reagents to introduce the acetohydrazide and nitrophenyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H15N5O3S3

Molecular Weight

445.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15N5O3S3/c24-16(20-19-10-14-8-4-5-9-15(14)23(25)26)12-28-18-22-21-17(29-18)27-11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,24)/b19-10+

InChI Key

AIIKSXACIQQFEU-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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